methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate
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Overview
Description
Methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate is a complex organic compound with a unique structure that includes a chloro, hydroxy, and trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate involves multiple steps, including the formation of the indene core, introduction of the chloro and hydroxy groups, and the attachment of the methoxycarbonyl and trifluoromethoxyphenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chloro group or reduce the carbonyl groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the chloro group may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate include other indene derivatives with similar functional groups, such as:
- Methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(methoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate
- Methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(fluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethoxy group, in particular, may enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H17ClF3N3O7 |
---|---|
Molecular Weight |
515.8 g/mol |
IUPAC Name |
methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate |
InChI |
InChI=1S/C21H17ClF3N3O7/c1-33-17(29)20(32)10-11-9-12(22)3-8-15(11)16(20)26-27-18(30)28(19(31)34-2)13-4-6-14(7-5-13)35-21(23,24)25/h3-9,32H,10H2,1-2H3,(H,27,30)/b26-16-/t20-/m0/s1 |
InChI Key |
OPGFIJVEUYETLC-ZWXNIRCYSA-N |
Isomeric SMILES |
COC(=O)[C@@]\1(CC2=C(/C1=N/NC(=O)N(C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC)C=CC(=C2)Cl)O |
Canonical SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)N(C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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